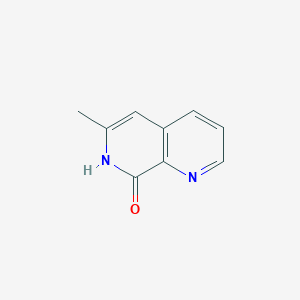

6-Methyl-1,7-naphthyridin-8(7H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGPIIYKBLMIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582556 | |

| Record name | 6-Methyl-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922527-17-1 | |

| Record name | 6-Methyl-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Methyl-1,7-naphthyridin-8(7H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, including selenium dioxide oxidation, catalytic hydrogenation, and Friedländer annulation. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the oxidation of a substituted lutidine, followed by reduction and subsequent cyclocondensation to construct the bicyclic naphthyridinone core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Nitro-4-methylpyridine-2-carbaldehyde

Reaction: Selenium dioxide oxidation of 3-nitro-2,4-lutidine.

Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 3-nitro-2,4-lutidine (1 equivalent) in dioxane.

-

Heat the mixture to reflux with vigorous stirring.

-

Dissolve selenium dioxide (1.1 equivalents) in a minimal amount of hot water and add it to the dropping funnel.

-

Add the selenium dioxide solution dropwise to the refluxing mixture over a period of 2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-nitro-4-methylpyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde

Reaction: Catalytic hydrogenation of 3-nitro-4-methylpyridine-2-carbaldehyde.

Protocol:

-

Dissolve 3-nitro-4-methylpyridine-2-carbaldehyde (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford 3-amino-4-methylpyridine-2-carbaldehyde, which can be used in the next step without further purification if of sufficient purity.

Synthesis of this compound

Reaction: Friedländer annulation of 3-amino-4-methylpyridine-2-carbaldehyde with diethyl malonate.

Protocol:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

-

Add a solution of 3-amino-4-methylpyridine-2-carbaldehyde (1 equivalent) in anhydrous ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |

| 3-Nitro-4-methylpyridine-2-carbaldehyde | C₇H₆N₂O₃ | 166.14 | 60-70 | 85-88 | ¹H NMR (CDCl₃, δ): 10.2 (s, 1H, CHO), 8.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.7 (s, 3H, CH₃). IR (KBr, cm⁻¹): 1705 (C=O), 1530, 1350 (NO₂). |

| 3-Amino-4-methylpyridine-2-carbaldehyde | C₇H₈N₂O | 136.15 | 85-95 | 92-95 | ¹H NMR (CDCl₃, δ): 9.8 (s, 1H, CHO), 8.1 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃). IR (KBr, cm⁻¹): 3450, 3350 (NH₂), 1680 (C=O). |

| This compound | C₉H₈N₂O | 160.17 | 50-65 | >250 | ¹H NMR (DMSO-d₆, δ): 11.5 (br s, 1H, NH), 8.5 (s, 1H, H-5), 8.0 (d, 1H, H-2), 7.2 (d, 1H, H-3), 6.5 (s, 1H, H-4), 2.4 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ): 162 (C=O), 155, 148, 140, 135, 120, 118, 115, 20 (CH₃). MS (ESI): m/z 161 [M+H]⁺. |

Note: Spectroscopic data are predicted based on analogous structures and may vary.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations and a key ring-forming reaction. The overall logic is to construct the bicyclic system from a suitably functionalized pyridine precursor.

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for yield and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1,7-naphthyridin-8(7H)-one and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the 1,7-naphthyridin-8(7H)-one scaffold, with a specific focus on the 6-methyl derivative. Due to the limited availability of direct experimental data for 6-Methyl-1,7-naphthyridin-8(7H)-one, this document leverages data from its parent compound and closely related analogs to provide a thorough understanding of its characteristics and potential applications in drug discovery.

Core Chemical Properties

The fundamental chemical properties of this compound are extrapolated from its parent compound, 1,7-naphthyridin-8(7H)-one, and the closely related 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

Table 1: Physicochemical Properties of 1,7-Naphthyridin-8(7H)-one and a Related Derivative.

| Property | 1,7-Naphthyridin-8(7H)-one | 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one |

| Molecular Formula | C₈H₆N₂O[1][2] | C₉H₇ClN₂O₂[3] |

| Molecular Weight | 146.15 g/mol [1][2] | 210.62 g/mol [3] |

| Appearance | Off-white to light brown solid (Predicted) | Crystalline solid[3] |

| Melting Point | 237-239 °C (Predicted for parent) | Not Reported |

| Boiling Point | 425.6 ± 45.0 °C (Predicted for parent) | Not Reported |

| pKa | 11.14 ± 0.20 (Predicted for parent) | Not Reported |

| LogP | 0.9231 (Predicted for parent)[1] | Not Reported |

| Topological Polar Surface Area (TPSA) | 45.75 Ų (Predicted for parent)[1] | Not Reported |

Spectroscopic Data

Table 2: Spectroscopic Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. [3]

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 2.46 (s, 3H), 6.67 (br. s., 1H), 7.88 (br. s., 1H), 8.65 (br. s., 1H), 11.62 (br. s., 1H) |

| LC-MS (m/z) | 211.0 (100.0%), 213.0 (32.0%), 212.0 (9.9%), 214.0 (3.2%) |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, the synthesis of a structurally similar compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported.[3] This procedure offers a viable synthetic strategy that could be adapted.

Example Experimental Protocol: Synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[3]

Materials:

-

Methyl 4-chloro-3-(prop-1-ynyl)picolinate

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Ether

-

Ethyl acetate

-

Acetic acid

Procedure:

-

Warm solutions of hydroxylamine hydrochloride (2.86 mmol) in methanol and potassium hydroxide (4.29 mmol) in methanol are mixed.

-

The resulting solution is cooled to below 40°C, and the precipitated potassium chloride is filtered off.

-

The filtrate is added to a vial containing methyl 4-chloro-3-(prop-1-ynyl)picolinate (0.4770 mmol).

-

The reaction mixture is heated to reflux and monitored by LCMS.

-

After consumption of the starting material (approximately 75 minutes), the mixture is cooled to room temperature and diluted with ether.

-

The precipitate is collected, and a minimal amount of acetic acid is added to quench the mixture.

-

The mixture is then triturated in ethyl acetate and filtered.

-

The filtrate is collected, concentrated, and the resulting solid is dried to yield the title compound.

Biological Activity and Drug Development Potential

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5][6] While the specific biological profile of this compound is uncharacterized, the broader class of naphthyridines has shown significant potential in various therapeutic areas.

Table 3: Reported Biological Activities of Naphthyridine Derivatives.

| Therapeutic Area | Specific Activities and Targets |

| Oncology | Antiproliferative activity against various cancer cell lines, including colon, breast, and leukemia.[4] Some derivatives act as inhibitors of WNT signaling.[4] |

| Infectious Diseases | Antibacterial activity, famously exemplified by nalidixic acid, a 1,8-naphthyridine derivative.[4] |

| Inflammation | Anti-inflammatory properties have been reported for various naphthyridine scaffolds.[5] |

| Neuroscience | Some derivatives have shown potential in treating neurodegenerative disorders. |

The diverse biological activities of naphthyridines make the this compound scaffold a compelling starting point for the design of novel therapeutic agents.

Experimental and Developmental Workflow

The following diagram illustrates a logical workflow for the synthesis, characterization, and initial biological screening of novel naphthyridinone derivatives like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel naphthyridinone compounds.

Conclusion

While direct experimental data on this compound is currently scarce, the broader family of 1,7-naphthyridin-8(7H)-ones and other naphthyridine isomers represents a promising scaffold for the development of new therapeutic agents. The information provided in this guide, drawn from closely related compounds and the extensive literature on naphthyridines, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical class. Further synthetic and biological studies are warranted to fully elucidate the properties and therapeutic applications of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 67967-11-7 | 1,7-Naphthyridin-8(7H)-one - Synblock [synblock.com]

- 3. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The structural characterization of such novel compounds is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical properties. This technical guide outlines the standard spectroscopic techniques and experimental protocols for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

While specific data is unavailable, the following tables present predicted and extrapolated spectroscopic data for this compound, based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~6.7 | d | 1H | Ar-H |

| ~7.9 | d | 1H | Ar-H |

| ~8.6 | s | 1H | Ar-H |

| ~11.6 | br s | 1H | N-H |

Note: Predicted values are based on the reported data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one and may vary.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~115-155 | Aromatic Carbons |

| ~160 | C=O |

Note: These are estimated ranges for a substituted naphthyridinone ring system.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680-1650 | Strong | C=O Stretch (Amide) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

Note: Predicted values are based on characteristic vibrational frequencies for similar functional groups.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| ~160 | [M]⁺ |

| Varies | Fragment Ions |

Note: The exact mass and fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Procedure:

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Optimize ion source parameters for maximum signal intensity.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to deduce structural information.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel compound like this compound.

References

An In-depth Technical Guide on the Crystal Structure of a 6-Methyl-1,7-naphthyridin-8(7H)-one Analog

Disclaimer: To date, the specific crystal structure of 6-Methyl-1,7-naphthyridin-8(7H)-one has not been publicly deposited in crystallographic databases. This guide presents a comprehensive analysis of the closely related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one , for which detailed crystallographic data is available. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds.

Abstract

Naphthyridinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their three-dimensional structure is crucial for structure-based drug design and the development of novel therapeutics. This whitepaper provides a detailed overview of the crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, a key analog of the this compound series. The synthesis, experimental protocols for single-crystal X-ray diffraction, and a detailed analysis of the crystallographic data are presented.

Introduction to Naphthyridinones

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,7-naphthyridine isomer and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group and an oxo-functionality, as seen in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. X-ray crystallography provides definitive insights into the solid-state conformation, planarity, and intermolecular interactions of these molecules, which are critical for understanding their structure-activity relationships (SAR).

Synthesis and Crystallization

The title compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (C₉H₇ClN₂O₂), was synthesized through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.[1]

Experimental Protocol: Synthesis

-

Solutions of hydroxylamine hydrochloride (2.86 mmol) in methanol and potassium hydroxide (4.29 mmol) in methanol were prepared and warmed to 50°C.

-

The solutions were mixed, leading to the precipitation of potassium chloride, which was subsequently filtered.

-

The resulting filtrate was added to methyl 4-chloro-3-(prop-1-ynyl)picolinate (0.4770 mmol).

-

The reaction was monitored by LCMS and upon completion (approximately 75 minutes), the mixture was cooled to room temperature and diluted with ether to precipitate the product.

-

The precipitate was collected, quenched with a minimal amount of acetic acid, triturated in ethyl acetate, and filtered.

-

The filtrate was concentrated and the resulting solid was dried to yield the title compound.[1]

Experimental Protocol: Crystallization

Single crystals of sufficient quality for X-ray diffraction were obtained by dissolving a small sample of the compound in a 1:1 mixture of methanol and dichloromethane. The solution was then heated to 50°C and allowed to evaporate to dryness.[1]

Crystal Structure Determination Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.

Crystallographic Data and Structure Refinement

The crystal structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂O₂ |

| Formula Weight | 210.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100 K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Absorption Coefficient (μ) | 3.80 mm⁻¹ |

Table 2: Unit Cell Dimensions

| Parameter | Value |

| a | 9.3983 (4) Å |

| b | 13.8786 (5) Å |

| c | 13.5643 (5) Å |

| α | 90° |

| β | 107.663 (3)° |

| γ | 90° |

| Volume | 1685.86 (11) ų |

| Z | 8 |

Table 3: Data Collection and Refinement Statistics

| Parameter | Value |

| Reflections Collected | 12070 |

| Independent Reflections | 3061 |

| R_int | 0.032 |

| Goodness-of-fit (S) | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.042 |

| R indices (all data) | wR2 = 0.115 |

| Largest diff. peak and hole | 0.50 / -0.41 e Å⁻³ |

Data sourced from Acta Crystallographica Section E.[1]

Molecular and Crystal Structure Analysis

The asymmetric unit of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one contains two independent molecules that are nearly identical in geometry.[1] These molecules are essentially planar. The two independent molecules form dimeric aggregates through pairs of O—H⋯O hydrogen bonds.[1] A noteworthy feature of this crystal structure is that while these dimeric aggregates exhibit almost perfect inversion symmetry, the center of this inversion does not align with a crystallographic inversion center.[1]

Logical Relationship of Symmetry

The following diagram illustrates the relationship between the observed molecular symmetry and the crystallographic symmetry within the unit cell.

References

An In-depth Technical Guide on the Solubility of 6-Methyl-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a framework for understanding and determining its solubility through established experimental protocols. Furthermore, it explores a relevant biological context by illustrating the PI3K/mTOR signaling pathway, which is a known target for structurally similar naphthyridinone derivatives.

Introduction to this compound

This compound belongs to the naphthyridinone class of heterocyclic compounds. Naphthyridine scaffolds are present in numerous biologically active molecules and are of significant interest to the medicinal chemistry community. Understanding the solubility of such compounds is a critical first step in drug discovery and development, as it influences bioavailability, formulation, and ultimately, therapeutic efficacy.

Solubility Profile

Table 1: Representative Solubility of a Naphthyridinone Analog in Various Solvents at 25°C

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 1 - 5 |

| Ethanol | Polar Protic | 0.5 - 2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Nonpolar | 0.1 - 1 |

| Hexane | Nonpolar | < 0.01 |

Note: The values presented in this table are illustrative and based on the general solubility characteristics of similar heterocyclic compounds. Actual experimental values for this compound may vary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol outlines the steps to measure the solubility of this compound in a given solvent.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Biological Relevance: PI3K/mTOR Signaling Pathway

While the specific biological targets of this compound may still be under investigation, it is noteworthy that other naphthyridinone derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6][7][8][9] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[5][9] Therefore, understanding this pathway provides a relevant biological context for the study of this class of compounds.

4.1. PI3K/mTOR Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by naphthyridinone analogs.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in drug development. While specific quantitative data remains to be published, this guide provides a robust framework for its experimental determination using the shake-flask method. Furthermore, the exploration of the PI3K/mTOR pathway highlights a potential and highly relevant mechanism of action for this class of compounds, underscoring the importance of continued research into their biological activities. The protocols and diagrams presented herein serve as valuable resources for researchers and scientists working with this compound and related heterocyclic molecules.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. scielo.br [scielo.br]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

Probing the Pharmacological Landscape of Naphthyridinones: A Technical Guide to Their Mechanisms of Action

Introduction

Naphthyridinones, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This versatile scaffold, consisting of two fused pyridine rings, exists in several isomeric forms, with the 1,8- and 1,6-naphthyridinone cores being particularly prominent in the development of therapeutic agents.[1][3] Their mechanisms of action are varied, ranging from the inhibition of bacterial DNA synthesis to the modulation of key signaling pathways in cancer.[4][5] This technical guide will delve into the core mechanisms of action for prominent naphthyridinone derivatives, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

1,8-Naphthyridinone Scaffolds: From Antibacterials to Anticancer Agents

The 1,8-naphthyridinone core is perhaps best known for its inaugural member, nalidixic acid, a foundational antibacterial agent.[2][6] However, medicinal chemistry efforts have expanded the therapeutic potential of this scaffold into the realm of oncology.[7][8]

Inhibition of Bacterial DNA Gyrase

The archetypal mechanism for 1,8-naphthyridinone-based antibacterials is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria.[6]

Nalidixic Acid: As the first quinolone antibiotic, nalidixic acid serves as a classic example.[4] It selectively targets the A subunit of bacterial DNA gyrase, an enzyme crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[6] By binding to the enzyme-DNA complex, nalidixic acid stabilizes the transient double-stranded DNA breaks, preventing their re-ligation and leading to a bactericidal effect.[6][9][10]

Mechanism of Nalidixic Acid Action.

Inhibition of Tubulin Polymerization

Certain 2-aryl-1,8-naphthyridin-4(1H)-one derivatives have demonstrated potent anticancer activity by targeting the microtubule network.[11] These compounds act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[11] By binding to the colchicine-binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

1,6-Naphthyridinone Scaffolds: Targeting Kinase Signaling in Cancer

The 1,6-naphthyridinone scaffold has emerged as a privileged structure in the design of kinase inhibitors for cancer therapy.[5] These compounds have been successfully developed to target key kinases in oncogenic signaling pathways.

Inhibition of KIT and PDGFRA Kinases

Ripretinib (Qinlock™): An FDA-approved kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST), ripretinib features a 1,6-naphthyridin-2(1H)-one core.[5] Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop of KIT and PDGFRA kinases.[1][2] This "switch-control" inhibition locks the kinase in an inactive conformation, effectively blocking downstream signaling pathways that drive cell proliferation and survival.[2][12] Ripretinib is active against a broad spectrum of primary and secondary mutations in KIT and PDGFRA.[1][2]

Ripretinib's Kinase Inhibition Pathway.

Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[13][14] Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[13][15] By simultaneously targeting two key nodes in this pathway, these compounds can achieve a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms.[16]

Torin1: A potent and selective mTOR inhibitor with a benzonaphthyridinone scaffold, Torin1 inhibits the phosphorylation of both mTORC1 and mTORC2 substrates.[17][18] It exhibits high selectivity for mTOR over PI3K.[17][18]

Dual PI3K/mTOR Inhibition by Naphthyridinones.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling axis is implicated in the pathogenesis of hepatocellular carcinoma (HCC).[19] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4, demonstrating a promising therapeutic strategy for FGFR4-dependent cancers.[19]

Quantitative Data Summary

| Compound Class/Name | Isomer | Target(s) | Potency (IC50/Ki) | Disease Area |

| Nalidixic Acid | 1,8-Naphthyridinone | Bacterial DNA Gyrase | - | Bacterial Infections |

| 2-Aryl-1,8-naphthyridin-4(1H)-ones | 1,8-Naphthyridinone | Tubulin Polymerization | Log GI50 < -4.0 in various cancer cell lines.[11] | Cancer |

| Ripretinib | 1,6-Naphthyridin-2(1H)-one | KIT, PDGFRA | - | Gastrointestinal Stromal Tumors |

| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | 1,6-Naphthyridin-2(1H)-one | PI3K, mTOR | - | Cancer |

| Torin1 | Benzonaphthyridinone | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) in cells.[18] | Cancer |

| 1,6-Naphthyridin-2(1H)-one derivatives | 1,6-Naphthyridin-2(1H)-one | FGFR4 | - | Hepatocellular Carcinoma |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the cited naphthyridinone derivatives are extensive and can be found in the primary literature. Below is a generalized workflow for the characterization of a novel naphthyridinone kinase inhibitor.

General Workflow for Kinase Inhibitor Characterization.

Conclusion

The naphthyridinone scaffold represents a highly versatile and privileged structure in modern drug discovery. From the foundational antibacterial activity of 1,8-naphthyridinones targeting DNA gyrase to the sophisticated kinase inhibition mechanisms of 1,6-naphthyridinones in oncology, this chemical class continues to yield promising therapeutic candidates. The diverse mechanisms of action, including inhibition of tubulin polymerization, dual PI3K/mTOR blockade, and selective FGFR4 antagonism, underscore the rich pharmacological landscape of naphthyridinones. Further exploration of this scaffold, including the specific substitution patterns as in 6-Methyl-1,7-naphthyridin-8(7H)-one, is warranted to unlock its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 7. Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature [journals.ekb.eg]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanism of action of nalidixic acid on conjugating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap

Disclaimer: As of the current date, a comprehensive search of publicly available scientific literature and databases reveals no specific studies detailing the biological activity of 6-Methyl-1,7-naphthyridin-8(7H)-one. This technical guide, therefore, provides an overview of the broader naphthyridine class of compounds, to which this compound belongs, and outlines a potential research roadmap for the evaluation of its biological activities.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which significantly influences their chemical properties and biological activities.[1] The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3]

Derivatives of various naphthyridine isomers, including 1,8-naphthyridine, 1,6-naphthyridine, and 2,7-naphthyridine, have been extensively investigated and have shown a wide array of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological activities.[3][4] The diverse biological profile of this compound class suggests that novel derivatives, such as this compound, could also possess significant therapeutic potential.

Biological Activities of Naphthyridine Isomers: A Broad Spectrum of Potential

While specific data for this compound is unavailable, the known biological activities of other naphthyridine derivatives provide a foundation for predicting its potential areas of interest.

Anticancer Activity

The 1,8-naphthyridine scaffold is particularly well-represented in the development of anticancer agents.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. For instance, some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells.[2][6] Others have been identified as potent kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7][8] For example, derivatives of 2,7-naphthyridin-1(2H)-one have been developed as inhibitors of c-Kit and VEGFR-2 kinases, both of which are important targets in oncology.[9] The anticancer potential of naphthyridines has been demonstrated against various cancer cell lines, including breast, lung, and colon cancer.[10][11][12]

Anti-inflammatory and Immunomodulatory Effects

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties.[12][13] These compounds can modulate the production of inflammatory mediators, suggesting their potential in treating inflammatory diseases.

Antimicrobial and Antiviral Activities

The naphthyridine core is a key component of several antibacterial agents, with nalidixic acid being a well-known example from the 1,8-naphthyridine class.[2] The structural similarity of naphthyridines to quinolones, a major class of antibiotics, has driven extensive research in this area. Furthermore, certain naphthyridine derivatives have exhibited antiviral properties, including activity against HIV.[3]

Neurological and Other Activities

The versatility of the naphthyridine scaffold extends to the central nervous system. Derivatives have been investigated for their potential as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.[3] Other reported activities include antimalarial, antihypertensive, and antiallergic effects.[5]

Proposed Research Workflow for Biological Evaluation

Given the lack of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following workflow outlines a potential strategy for its initial characterization.

Potential Mechanism of Action: Kinase Inhibition

Many biologically active naphthyridine derivatives exert their effects by inhibiting protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. A common mechanism of action for small molecule kinase inhibitors is to compete with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Conclusion

While the biological activity of this compound remains to be elucidated, the extensive research on the broader naphthyridine scaffold provides a strong rationale for its investigation. The diverse pharmacological activities reported for various naphthyridine isomers, particularly in the areas of oncology and infectious diseases, highlight the potential of this compound class. A systematic evaluation, beginning with broad in vitro screening and progressing to more focused mechanism of action and in vivo studies, is necessary to determine the therapeutic potential of this compound. The development of novel naphthyridine derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Methyl-Naphthyridinone Analogs: A Technical Overview for Drug Discovery Professionals

Introduction

The naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the in vitro studies of methyl-substituted naphthyridinone derivatives, with a particular emphasis on analogs of 6-Methyl-1,7-naphthyridin-8(7H)-one. Due to a scarcity of published research on this specific molecule, this document synthesizes findings from closely related 1,6-naphthyridinone, 1,7-naphthyridinone, and 1,8-naphthyridinone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for a deeper understanding of the potential of this class of compounds in therapeutic applications.

Quantitative Analysis of Cytotoxic Activity

Numerous studies have investigated the in vitro anticancer effects of various naphthyridinone derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of these compounds. The following tables summarize the IC50 values for several methyl-substituted and other relevant naphthyridinone derivatives.

Table 1: Cytotoxicity of 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | HBL-100 (Breast) | 1.37 | [1] |

| 17 | KB (Oral) | 3.7 | [1] |

| 22 | SW-620 (Colon) | 3.0 | [1] |

| 29 | PA-1 (Ovarian) | 0.41 | [2] |

| 29 | SW620 (Colon) | 1.4 | [2] |

| 36 | PA-1 (Ovarian) | 1.19 | [2] |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |

| 47 | K-562 (Leukemia) | 0.77 | [2] |

Table 2: Cytotoxicity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 (Breast Cancer)

| Compound | IC50 (µM) | Reference |

| 3f | 6.53 | [3] |

| 6f | 7.88 | [3] |

| 8b | 3.19 | [3] |

| 8c | 7.89 | [3] |

| 8d | 1.62 | [3] |

| 10b | 7.79 | [3] |

| 10c | 1.47 | [3] |

| 10f | 2.30 | [3] |

| Staurosporine (Control) | 4.51 | [3] |

Table 3: Cytotoxicity of Substituted 1,8-Naphthyridine Derivatives against Ehrlich Ascites Carcinoma

| Compound | % Inhibition at 10 µg/mL | Reference |

| 3 | 55.2 | [4][5] |

| 5 | 60.8 | [4][5] |

| 7 | 52.4 | [4][5] |

| 9 | 65.7 | [4][5] |

| 11 | 58.3 | [4][5] |

| 13 | 70.1 | [4][5] |

| 15 | 75.6 | [4][5] |

| 17 | 68.9 | [4][5] |

| 19 | 62.5 | [4][5] |

Experimental Protocols

The in vitro evaluation of naphthyridinone derivatives typically involves a series of standardized assays to determine their biological activity. The following are detailed methodologies for key experiments commonly cited in the literature.

1. Cell Viability and Cytotoxicity Assays

A fundamental step in the in vitro assessment of potential anticancer compounds is the determination of their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulphorhodamine B) assay are two of the most frequently employed methods.

a) MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

b) SRB Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: The unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet elucidated, studies on related naphthyridinone derivatives suggest that they may exert their anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival.

Generic Kinase Inhibition Pathway

Many small molecule anticancer drugs target protein kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a generalized workflow for assessing the kinase inhibitory activity of a compound like a methyl-naphthyridinone derivative.

Caption: Workflow for identifying and validating kinase inhibitory activity.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for the in vitro screening of novel compounds for their cytotoxic effects against cancer cell lines.

Caption: Standard workflow for in vitro cytotoxicity screening.

While direct in vitro studies on this compound are limited in the public domain, the broader class of methyl-naphthyridinone derivatives demonstrates significant potential as anticancer agents. The data presented in this guide, compiled from studies on structurally related analogs, reveals potent cytotoxic activity against a variety of cancer cell lines. The provided experimental protocols offer a solid foundation for researchers to conduct their own in vitro evaluations of novel naphthyridinone compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to facilitate the rational design of more potent and selective therapeutic agents. The diagrams included are intended to provide a clear visual representation of the logical flow of experimental investigation in this area.

References

- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,7-Naphthyridinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,7-naphthyridinone core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the discovery, history, and evolving applications of 1,7-naphthyridinone derivatives. We will explore the initial synthetic milestones, the elucidation of their biological activities as potent enzyme inhibitors, and the detailed experimental methodologies that have underpinned this research. Particular focus is given to their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK), two critical targets in oncology and inflammatory diseases. This document consolidates key quantitative data, experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

A Historical Perspective: From Obscurity to a Scaffold of Interest

The broader family of naphthyridines, isomeric bicyclic compounds containing two pyridine rings, was first described in the late 19th century. However, the 1,7-naphthyridine isomer remained relatively unexplored for several decades. A pivotal moment in the history of this specific scaffold was the first reported synthesis of a 1,7-naphthyridine derivative, 2-hydroxy-1,7-naphthyridine, in 1955 by Ikekawa and colleagues.[1] This early work laid the groundwork for future exploration of this heterocyclic system.

Early synthetic efforts were often extensions of established quinoline and isoquinoline syntheses.[1] For instance, one of the initial routes involved the condensation of N-(3-amino-4-picolylidene)-p-toluidine with acetophenone.[1] Another approach involved the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to yield 2-hydroxy-1,7-naphthyridine, which exists in tautomeric equilibrium with the 1,7-naphthyridin-2(1H)-one form.[1]

The biological significance of the 1,7-naphthyridinone core did not come into sharp focus until much later. Initial biological screenings of various naphthyridine derivatives were broad, with some of the earliest reports on 1,7-naphthyridine derivatives exploring their potential as antiarrhythmic agents. It was the systematic exploration of this scaffold in the context of enzyme inhibition that truly unlocked its therapeutic potential, leading to the discovery of potent and selective inhibitors for key cellular targets.

Key Therapeutic Targets and Mechanisms of Action

1,7-Naphthyridinone derivatives have been successfully developed as inhibitors of several important enzyme classes, most notably PARP and p38 MAPK.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP1 in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during replication. The inability to repair these double-strand breaks via HR results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.

1,7-Naphthyridinone derivatives, specifically the benzo[de][3][4]naphthyridin-7(8H)-ones, have been designed as highly potent PARP1 inhibitors.[5] These compounds act as NAD+ mimics, binding to the catalytic domain of PARP1 and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins.[6] This "trapping" of PARP1 at the site of DNA damage is a key aspect of their mechanism of action.[6]

p38 MAPK Inhibition in Inflammatory Diseases

The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that responds to environmental stress and inflammatory cytokines.[3][7] Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK have been pursued as treatments for chronic inflammatory conditions like rheumatoid arthritis.

1,7-Naphthyridine 1-oxides have been identified as a novel class of potent and selective p38α MAPK inhibitors. The N-oxide functionality was found to be crucial for both activity and selectivity against other kinases. These compounds effectively reduce the production of TNF-α in response to lipopolysaccharide (LPS) stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,7-naphthyridinone derivatives as PARP1 and p38 MAPK inhibitors.

Table 1: PARP1 Inhibitory Activity of Benzo[de][3][4]naphthyridin-7(8H)-one Derivatives [5]

| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-deficient) CC50 (nM) |

| 26 | 0.31 | >1000 |

| 41 | <0.26 | <0.26 |

Table 2: In Vivo Efficacy of 1,7-Naphthyridine 1-oxide p38 MAPK Inhibitors

| Parameter | Value |

| ED50 in murine LPS-induced TNFα production (oral) | 0.5 mg/kg |

| ED50 in rat adjuvant arthritis model (oral) | < 1 mg/kg |

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the development of 1,7-naphthyridinone derivatives.

General Synthesis of a 1,7-Naphthyridin-8(7H)-one Core

This protocol is based on the synthesis of 3-bromo-1,7-naphthyridin-8(7H)-one.

Objective: To synthesize the core 1,7-naphthyridin-8(7H)-one structure through intramolecular cyclization.

Materials:

-

5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

-

Tetrahydrofuran (THF), anhydrous

-

Potassium tert-butoxide (KOtBu)

-

Concentrated hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (9.25 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate flask, prepare a solution of potassium tert-butoxide (13.05 mmol) in anhydrous THF (30 mL).

-

Add the KOtBu solution dropwise to the stirred solution of the starting material at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the mixture to 7 using concentrated HCl.

-

Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

-

Wash the resulting brown solid with water (10 mL).

-

Collect the solid product by vacuum filtration.

-

The final product, 3-bromo-1,7-naphthyridin-8-(7H)-one, can be further purified by recrystallization if necessary.

Analysis: The product can be characterized by HPLC, mass spectrometry (ESI-MS), and NMR spectroscopy.

Conclusion and Future Directions

The 1,7-naphthyridinone scaffold has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its journey highlights the importance of persistent exploration of diverse chemical spaces to identify novel therapeutic agents. The successes in developing potent PARP and p38 MAPK inhibitors underscore the versatility of this core structure. Future research is likely to expand the scope of 1,7-naphthyridinone derivatives to other enzyme families, leveraging its favorable physicochemical properties and synthetic accessibility. As our understanding of complex disease biology deepens, the strategic deployment of such privileged scaffolds will remain a critical component of innovative drug discovery.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridin-8(7H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific derivative, 6-Methyl-1,7-naphthyridin-8(7H)-one. While direct experimental data for this exact molecule is limited in publicly available literature, extensive research on structurally related naphthyridinone analogs provides a strong basis for predicting its likely biological activities and therapeutic applications. This document summarizes the key potential targets, relevant signaling pathways, and generalized experimental protocols for assessing the activity of this compound. The primary focus is on its potential as an inhibitor of Tankyrase (TNKS), Poly(ADP-ribose) polymerase (PARP), and various protein kinases, all of which are significant targets in oncology and other therapeutic areas.

Introduction to the 1,7-Naphthyridin-8(7H)-one Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. Their rigid structure, ability to participate in hydrogen bonding and π-stacking interactions, and synthetic tractability make them ideal scaffolds for designing potent and selective inhibitors of various enzymes. The 1,7-naphthyridin-8(7H)-one core, in particular, has been identified in compounds targeting key players in cellular signaling pathways, most notably those involved in cancer progression. The addition of a methyl group at the 6-position, as in this compound, can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.

Potential Therapeutic Targets and Associated Signaling Pathways

Based on the activities of structurally similar compounds, this compound is predicted to have inhibitory activity against the following key therapeutic targets:

Tankyrase (TNKS1 and TNKS2)

Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin and Hippo signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

-

Mechanism of Action: Tankyrase inhibitors typically bind to the nicotinamide subsite of the enzyme's catalytic domain, preventing the transfer of ADP-ribose units to target proteins. This leads to the stabilization of the Axin degradation complex, which in turn promotes the destruction of β-catenin, a key transcriptional co-activator in the Wnt pathway.

-

Signaling Pathway:

Caption: Wnt pathway and TNKS inhibition.

Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP1 have shown significant clinical efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

-

Mechanism of Action: Similar to tankyrase inhibitors, PARP1 inhibitors with a naphthyridinone core are expected to bind to the nicotinamide-binding pocket of the enzyme. This not only inhibits the catalytic activity of PARP1 but can also "trap" the enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes.

-

Signaling Pathway:

Caption: PARP1 in DNA repair and its inhibition.

Protein Kinases

The naphthyridine scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, these compounds can be designed to target specific kinases with high affinity and selectivity.

-

Potential Kinase Targets:

-

MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and promotes cell survival and proliferation.

-

-

General Mechanism of Action: Kinase inhibitors containing a naphthyridine core typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Quantitative Data for Structurally Related Compounds

| Scaffold | Target | IC50 (nM) | Reference Compound Example |

| 1,6-Naphthyridin-2(1H)-one | MET Kinase | ~2.6 µM | 2t (imidazo[4,5-h][1][2]naphthyridin-2(3H)-one based) |

| Benzo[h][1][2]naphthyridin-2(1H)-one | mTOR | 0.25 nM (EC50) | Torin2 |

| Naphthyridine | Casein Kinase 2α | ≤ 3 nM | Compound 2 (a naphthyridine-based probe) |

| 2-Arylquinazolin-4-one | Tankyrase 1/2 | 10 nM / 7 nM | Tankyrase-IN-2 |

Experimental Protocols

The following are generalized protocols for key experiments to determine the therapeutic targets and efficacy of this compound.

In Vitro Kinase Inhibition Assay (Example: MET Kinase)

This protocol describes a typical in vitro assay to measure the inhibition of a protein kinase.

Caption: Workflow for a kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of recombinant human MET kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and varying concentrations of the test compound.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Detect the level of substrate phosphorylation using an appropriate method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay (Example: Wnt-driven Cancer Cell Line)

This protocol measures the effect of the compound on the proliferation of cancer cells that are dependent on a specific signaling pathway.

Methodology:

-

Cell Culture:

-

Culture a Wnt-dependent cancer cell line (e.g., COLO-205) in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

-

Detection of Cell Viability:

-

Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which quantify metabolic activity as a proxy for cell number.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Western Blotting for Target Engagement

This protocol is used to confirm that the compound is engaging its intended target within the cell and modulating downstream signaling.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at various concentrations for a specific time.

-

Lyse the cells to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the target protein (e.g., phospho-β-catenin, total β-catenin, PARP1) and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the effect of the compound on protein levels and phosphorylation status.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive research on structurally related compounds, its primary potential lies in the inhibition of Tankyrase, PARP1, and various protein kinases. The information and protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives as potential drug candidates. Further investigation through the described experimental approaches is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research

Topic: 6-Methyl-1,7-naphthyridin-8(7H)-one in Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific research on This compound in cancer is not extensively available in the public domain. The following application notes and protocols are based on the broader class of 1,7-naphthyridine derivatives and their observed activities in cancer research, exemplified by compounds such as Bisleuconothine A. These notes provide a foundational framework for researchers investigating novel 1,7-naphthyridin-8(7H)-one analogs.

Application Notes

The 1,7-naphthyridine scaffold is a heterocyclic motif that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of 1,7-naphthyridine have demonstrated potential as anticancer agents by targeting various cellular pathways implicated in cancer progression.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown promising antiproliferative activity against a panel of colon cancer cell lines.[1] Its mechanism of action is attributed to the inhibition of the WNT signaling pathway, a critical pathway often dysregulated in colorectal cancers, leading to G0/G1 cell cycle arrest.[1] Another derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one, has demonstrated cytotoxic effects against human stomach carcinoma cells.[1]

These findings suggest that the 1,7-naphthyridin-8(7H)-one core could serve as a valuable scaffold for the design and development of novel anticancer therapeutics. The introduction of various substituents, such as a methyl group at the 6-position, could modulate the compound's pharmacological properties, including potency, selectivity, and metabolic stability.

Key Research Applications:

-

Antiproliferative Agents: Screening of 1,7-naphthyridin-8(7H)-one derivatives against various cancer cell lines to identify potent inhibitors of cancer cell growth.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

-

In Vivo Efficacy Evaluation: Testing promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of the 1,7-naphthyridine derivative, Bisleuconothine A, against various human colon cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |

| Bisleuconothine A | HCT116 (Colon) | 3.18 | [1] |

| Bisleuconothine A | HT29 (Colon) | 1.09 | [1] |

| Bisleuconothine A | SW620 (Colon) | 3.05 | [1] |

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Bisleuconothine A, involving the inhibition of the WNT signaling pathway, which subsequently leads to cell cycle arrest.

Caption: Proposed inhibition of the WNT signaling pathway by a 1,7-naphthyridine derivative.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of novel 1,7-naphthyridin-8(7H)-one derivatives for anticancer activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, A549, MCF-7)

-